molecular formula C13H14ClNO4 B8164351 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B8164351
M. Wt: 283.71 g/mol
InChI Key: TVMVGJQYSDFDHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a chloro group and an ethoxy group linked to a cyclobutylamino moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzoic acid derivative undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid: Similar structure but with different substitution pattern.

    3-Bromo-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid: Bromine substituent instead of chlorine.

    3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid: Cyclopropylamino group instead of cyclobutylamino.

Uniqueness

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid is unique due to its specific substitution pattern and the presence of the cyclobutylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS Number: 2749705-57-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C13H14ClNO4, with a molecular weight of 283.71 g/mol. Its structural characteristics include:

  • Chlorine atom at the para position relative to the carboxylic acid group.
  • Cyclobutylamino moiety, which may influence its interaction with biological targets.
PropertyValue
CAS Number2749705-57-3
Molecular FormulaC13H14ClNO4
Molecular Weight283.71 g/mol
StructureStructure

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

  • Study on Related Compounds : A study published in PubMed explored the activity of benzoic acid derivatives against mineralocorticoid receptors, highlighting their potential in treating conditions like hypertension. Although this study did not focus on our compound directly, it provides insight into the class's pharmacological potential .
  • Analogs with Similar Structures : Research on structurally similar compounds has demonstrated significant activity against various cancer cell lines, suggesting that modifications to the benzoic acid structure can enhance cytotoxicity .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Properties

IUPAC Name

3-chloro-4-[2-(cyclobutylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-10-6-8(13(17)18)4-5-11(10)19-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMVGJQYSDFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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